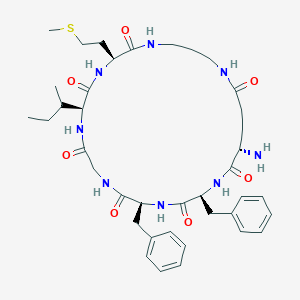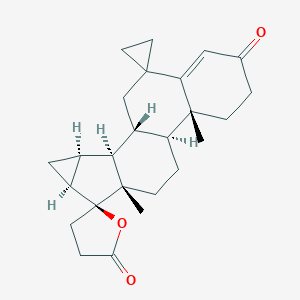
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CMPO) is an organic compound that has been used in various scientific research applications due to its unique properties. CMPO belongs to the class of oxadiazole derivatives, which are heterocyclic compounds composed of two nitrogen atoms and one oxygen atom. CMPO has a wide variety of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties :
- Wang et al. (2007) synthesized a compound related to 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and studied its crystal structure, revealing that the benzene and oxadiazole rings are coplanar due to the extended aromatic system. This suggests potential applications in materials science where molecular alignment is crucial (Wang et al., 2007).
Ring Transformations in Heterocycles :
- El-Abadelah et al. (1991) reported on the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, which suggests a method for producing different derivatives of this compound for varied applications in chemical synthesis (El-Abadelah et al., 1991).
Synthesis of New Heterocyclic Compounds :
- Abbas et al. (2017) focused on synthesizing new heterocyclic compounds based on 1,3,4-oxadiazole, demonstrating the chemical versatility and potential for creating novel compounds for research and industrial applications (Abbas et al., 2017).
Potential as Fungicidal Agents :
- Goswami et al. (1984) synthesized derivatives of 1,3,4-oxadiazole and tested them for fungicidal properties, indicating possible applications in agriculture or pharmaceuticals (Goswami et al., 1984).
Molecular Structure Analysis :
- Lutskii et al. (1970) calculated the molecular diagrams of 1,3,4-oxadiazole derivatives, contributing to the understanding of their molecular structure, which is critical for their application in molecular engineering and materials science (Lutskii et al., 1970).
Synthesis of Pharmaceutically Relevant Compounds :
- Stepanov et al. (2019) explored the chemical properties of a compound related to this compound, which could be a synthon for the synthesis of 1,2,5-oxadiazole derivatives, implying its use in pharmaceutical synthesis (Stepanov et al., 2019).
Photochemical Studies :
- Buscemi et al. (1988) investigated the photochemical behavior of some 1,2,4-oxadiazole derivatives, which could lead to applications in photochemistry and material sciences (Buscemi et al., 1988).
Antimalarial Potential :
- Hutt et al. (1970) synthesized 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, a new class of antimalarial substances, demonstrating the potential medical applications of 1,3,4-oxadiazole derivatives (Hutt et al., 1970).
Propiedades
IUPAC Name |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIXIFYINOGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585515 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110704-33-1 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)




